Cyanate

Descripción

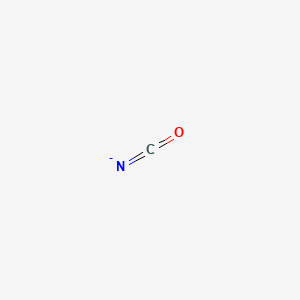

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

661-20-1 |

|---|---|

Fórmula molecular |

CNO- |

Peso molecular |

42.017 g/mol |

Nombre IUPAC |

isocyanate |

InChI |

InChI=1S/CNO/c2-1-3/q-1 |

Clave InChI |

IQPQWNKOIGAROB-UHFFFAOYSA-N |

SMILES |

C(=[N-])=O |

SMILES canónico |

C(=[N-])=O |

Origen del producto |

United States |

Synthetic Methodologies for Cyanate Species

Direct Synthesis Routes for Cyanate Salts

The direct synthesis of inorganic this compound salts often involves high-temperature reactions and readily available starting materials. A prominent industrial method for producing sodium this compound involves the reaction of urea (B33335) with sodium carbonate at elevated temperatures. This process is typically carried out in a fused state at temperatures between 525°C and 650°C. The reaction is rapid, and maintaining the correct molar ratio of urea to sodium carbonate is crucial for achieving high yields and purity of the final product.

Another approach to producing cyanide salts, which can be precursors to cyanates, utilizes a metathesis process involving ion exchange. This method facilitates a double-decomposition reaction where components of a cyanide-containing compound are exchanged to produce the desired cyanide salt. For instance, hydrogen cyanide (HCN) can be converted to an alkali salt using a base, and this alkali cyanide salt then undergoes ion exchange to yield the target cyanide salt product. In some variations, hydrogen cyanide can be directly converted to cyanide salts within an ion exchange bed without the initial conversion to a basic salt.

A specific example of a two-step process using anion exchangers to produce sodium cyanide involves first converting HCN to calcium cyanide (Ca(CN)₂) using a lime slurry. Subsequently, the calcium cyanide undergoes ion exchange metathesis with an anion exchanger to form the sodium cyanide solution, with calcium chloride as a byproduct.

The following table summarizes key aspects of direct synthesis routes for this compound and cyanide salts:

| Product | Starting Materials | Key Process Features |

| Sodium this compound | Urea, Sodium Carbonate | High-temperature fusion (525-650°C) |

| Cyanide Salts | Hydrogen Cyanide, Base, Ion Exchange Resin | Metathesis via ion exchange, one or two-step processes |

| Sodium Cyanide | Hydrogen Cyanide, Lime, Anion Exchanger | Two-step process with intermediate calcium cyanide formation |

Preparation of Organic Cyanates and this compound Esters

The synthesis of organic cyanates and this compound esters typically involves the reaction of a phenolic compound with a cyanogen (B1215507) halide, most commonly cyanogen bromide (CNBr), in the presence of a base. This method is widely used for the preparation of a variety of aryl cyanates. The base, often a tertiary amine like triethylamine (B128534), acts as a hydrogen halide scavenger, driving the reaction to completion. The reaction is generally carried out at low temperatures to control its exothermicity and minimize side reactions.

For example, 1,5-bis(4-cyanatophenyl)penta-1,4-dien-3-one (CPDO) is synthesized by reacting 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one (B1588754) (HPDO) with cyanogen bromide in the presence of triethylamine at a low temperature (258 K). The product is then precipitated by pouring the reaction mixture into cold water. researchgate.net

The synthesis of this compound esters based on bisphenols with sulfur-containing bridges also follows this general principle. For instance, 4-((4-methoxyphenyl)sulfonyl)phenol (B7764629) can be reacted with cyanogen bromide in acetone (B3395972) at -30°C with the dropwise addition of triethylamine to yield 1-cyanato-4-((4-methoxyphenyl)sulfonyl)benzene.

A continuous process for the production of phenolic-based this compound ester resins has also been developed. This process involves feeding a phenolic organic compound, a trialkylamine, and a cyanogen halide into a continuous, plug-flow type reactor. The reaction is maintained at a temperature between -75°C and 0°C. This method aims to achieve a high conversion of phenol (B47542) groups to this compound ester groups while suppressing undesirable side reactions by controlling the residence time in the reactor. iastate.edu

The following table provides examples of organic this compound and this compound ester preparations:

| Product | Precursors | Reagents | Key Conditions |

| 1,5-bis(4-cyanatophenyl)penta-1,4-dien-3-one | 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | Cyanogen bromide, Triethylamine | 258 K |

| 1-cyanato-4-((4-methoxyphenyl)sulfonyl)benzene | 4-((4-methoxyphenyl)sulfonyl)phenol | Cyanogen bromide, Triethylamine, Acetone | -30°C |

| Phenolic-based this compound ester resin | Phenolic organic compound | Cyanogen halide, Trialkylamine | Continuous plug-flow reactor, -75°C to 0°C |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of cyanates and their precursors is no exception. Transition-metal-catalyzed cyanation reactions have emerged as powerful alternatives to traditional methods, often offering milder reaction conditions and broader substrate scope. Various transition metals, including palladium, nickel, and copper, have been successfully employed in these transformations.

Palladium-catalyzed cyanation of aryl halides is a widely used method for the synthesis of aryl nitriles, which are precursors to some this compound derivatives. Catalytic systems often involve a palladium source, a ligand, and a cyanide source. For instance, a ZnO-supported palladium(0) nanoparticle catalyst has been shown to efficiently catalyze the cyanation of aryl bromides and activated aryl chlorides using potassium ferrocyanide (K₄[Fe(CN)₆]) as a benign cyanide source. This process is advantageous as it does not require an additive or a ligand and allows for catalyst recycling. mdpi.com

Nickel-catalyzed cyanation of aryl halides has also gained prominence as a more sustainable approach. These reactions can utilize various cyanide sources, including metal cyanides like sodium cyanide (NaCN) and zinc cyanide (Zn(CN)₂), as well as non-metal sources. For example, a catalytic system of NiCl₂·6H₂O/dppf/Zn with DMAP as an additive enables the cyanation of hetero(aryl) chlorides with the less toxic Zn(CN)₂ under mild conditions. acs.org

Copper-catalyzed cyanation reactions are also well-established. For instance, copper-catalyzed direct cyanation of terminal alkynes with cyanogen iodide (ICN) or azobisisobutyronitrile (AIBN) provides a route to alkynyl cyanides. researchgate.net Photocatalytic approaches have also been developed for cyanation reactions, offering a green and efficient alternative. These methods utilize visible light to promote the reaction, often in the presence of a photocatalyst. kinampark.com

The following table summarizes various catalytic approaches in this compound synthesis:

| Catalyst System | Substrate | Cyanide Source | Key Features |

| ZnO-supported Pd(0) nanoparticles | Aryl bromides, activated aryl chlorides | Potassium ferrocyanide | Ligand-free, recyclable catalyst |

| NiCl₂·6H₂O/dppf/Zn | Hetero(aryl) chlorides | Zinc cyanide | Mild conditions, use of less toxic cyanide source |

| Copper catalysts | Terminal alkynes | Cyanogen iodide, AIBN | Direct cyanation of alkynes |

| Photocatalysts | Various organic substrates | Various cyanide sources | Utilizes visible light, green and efficient |

Green Chemistry Principles in this compound Production Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including cyanates. researchgate.netresearchgate.netmdpi.com The focus is on developing more environmentally benign processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.

A key area of research in the green synthesis of cyanates is the development and use of safer, non-toxic cyanating agents to replace highly toxic reagents like hydrogen cyanide and cyanogen halides. researchgate.net Alternatives that have been explored include potassium ferrocyanide, azobisisobutyronitrile (AIBN), and even N,N-dimethylformamide (DMF) as a source of the cyano group under certain conditions. mdpi.comresearchgate.netresearchgate.net Electrochemical methods are also being investigated to generate cyanating agents in situ, avoiding the handling and storage of large quantities of toxic materials. For example, 5-aminotetrazole (B145819) has been used as a safer cyanide source in electrochemical cyanation reactions. acs.orgkinampark.com

The use of sustainable solvents is another important aspect of green chemistry in this compound production. Research is focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or biomass-derived solvents. rsc.orgresearchgate.net In some cases, solvent-free reaction conditions have been developed, further reducing the environmental impact.

Energy efficiency is also a critical consideration. The development of catalytic processes that operate under milder temperatures and pressures contributes significantly to the greening of this compound synthesis. Photocatalysis and electrosynthesis are promising areas in this regard, as they can often be carried out at ambient temperature and pressure. kinampark.com

A notable example of a green synthesis approach is the production of sodium cyanide from cassava leaves. This method utilizes the naturally occurring hydrogen cyanide in cassava, which is extracted and then reacted with sodium hydroxide (B78521) to form sodium cyanide, offering a bio-based route to this important chemical. iastate.edu

Novel Synthetic Strategies for Advanced this compound Architectures

The development of novel synthetic strategies is crucial for creating advanced this compound architectures with tailored properties for high-performance applications, particularly in the field of materials science. These strategies focus on the synthesis of complex monomers and their subsequent polymerization to form materials with enhanced thermal stability, mechanical strength, and specific functionalities.

One area of focus is the synthesis of polycyanates through the polycyclotrimerization of aromatic and organoelement this compound esters. This process leads to the formation of highly cross-linked polymer networks with excellent thermal and dimensional stability. researchgate.net The properties of these polycyanates can be fine-tuned by modifying the structure of the this compound ester monomer.

The development of this compound ester monomers with specific functional groups is another important strategy. For instance, the incorporation of a benzoxazine (B1645224) group into the this compound ester structure has been shown to produce polymers with outstanding thermal properties, including high glass transition temperatures and char yields. researchgate.net Similarly, the synthesis of this compound monomers containing phthalide (B148349) groups has been demonstrated to effectively improve the thermal properties of the resulting polycyanurate network. researchgate.net

For advanced composites, thermoplastic-toughened this compound ester resins are being developed. This involves blending this compound ester monomers with engineering thermoplastics like poly(ether imide) or polysulfones. Curing these blends leads to phase-separated, semi-interpenetrating networks with improved toughness, overcoming the inherent brittleness of this compound ester resins. kinampark.com

Furthermore, research is being conducted on the synthesis of this compound-based macrocycles and cages. These complex, three-dimensional structures have potential applications in host-guest chemistry, catalysis, and materials with unique porous properties. rsc.orgresearchgate.net The synthesis of double metal cyanide (DMC) complexes, which have an open framework structure, is also an active area of research. These materials have applications as catalysts for ring-opening polymerization. nih.gov

The following table highlights some novel synthetic strategies for advanced this compound architectures:

| Strategy | Resulting Architecture | Key Features and Applications |

| Polycyclotrimerization | Polycyanates | Highly cross-linked networks, high thermal stability |

| Functionalized Monomers | This compound esters with benzoxazine or phthalide groups | Enhanced thermal properties, high glass transition temperatures |

| Thermoplastic Toughening | Semi-interpenetrating polymer networks | Improved toughness for advanced composites |

| Supramolecular Synthesis | This compound-based macrocycles and cages | Host-guest chemistry, catalysis, porous materials |

| Coordination Chemistry | Double metal cyanide complexes | Catalysts for ring-opening polymerization |

Fundamental Reactivity and Mechanistic Investigations of Cyanate Compounds

Nucleophilic and Electrophilic Reactivity of the Cyanate Anion

The this compound anion (OCN⁻) exhibits ambident nucleophilicity, meaning it can react with electrophiles at either the oxygen or the nitrogen atom. This dual reactivity leads to the formation of different products depending on the reaction conditions and the nature of the electrophile. Reaction at the oxygen terminus typically yields alkyl cyanates (R–O–C≡N), while reaction at the nitrogen terminus results in the formation of isocyanates (R–N=C=O). researchgate.netuni-muenchen.de

Studies have investigated this ambident behavior. For instance, the reaction of secondary iodoalkynes with silver this compound has been shown to produce equal amounts of alkyl cyanates and isocyanates. researchgate.net The possibility of SN1 reactions of cyanates proceeding with charge control to yield cyanates has also been explored. researchgate.net The distribution of products from the reaction of the this compound anion with electrophiles is influenced by factors such as the solvent, temperature, and the specific electrophile, reflecting a delicate balance between charge density and frontier molecular orbital interactions at the nucleophilic centers. uni-muenchen.de

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound species are critical for predicting reaction outcomes and optimizing conditions. Investigations into the formation of ethyl carbamate (B1207046) from this compound and ethanol (B145695) have provided detailed kinetic and thermodynamic parameters. nih.gov This reaction, where isocyanic acid (HNCO) is identified as the active precursor, shows rate constants that are independent of ethanol and this compound concentrations under specific conditions but are sensitive to temperature and pH. nih.gov

Experimental data for the ethyl carbamate formation reaction in 48% aqueous ethanolic solution at pH 4.5 and 25 °C include specific rate constant values and activation parameters. nih.gov

Table 1: Kinetic and Thermodynamic Parameters for Ethyl Carbamate Formation

| Parameter | Value | Conditions | Citation |

| This compound ion decay rate constant | (8.0 ± 0.4) × 10⁻⁵ s⁻¹ | 25 °C, 48% aqueous ethanolic solution, pH 4.5 | nih.gov |

| Ethyl carbamate formation rate constant | (8.9 ± 0.4) × 10⁻⁵ s⁻¹ | 25 °C, 48% aqueous ethanolic solution, pH 4.5 | nih.gov |

| ΔH‡ (activation enthalpy) | 19.4 ± 1 kcal/mol | Temperature-dependent study | nih.gov |

| ΔS‡ (activation entropy) | -12.1 ± 1 cal/K | Temperature-dependent study | nih.gov |

| ΔG‡ (activation free energy) | 23.0 ± 1 kcal/mol | Temperature-dependent study | nih.gov |

Molecular modeling studies using Density Functional Theory (DFT) have shown good agreement with experimental thermodynamic and kinetic parameters for this reaction, supporting the proposed mechanism involving isocyanic acid as an intermediate. nih.gov

Protonation and Acid-Base Equilibria of this compound Species

This compound species participate in acid-base equilibria, primarily involving the this compound anion (OCN⁻), cyanic acid (HOCN), and isocyanic acid (HNCO). Cyanic acid is a weak acid with a pKa of approximately 3.7. ontosight.ai Isocyanic acid is a tautomer of cyanic acid. nih.govnih.govwikidata.org The protonation of the this compound anion can occur at either the oxygen or nitrogen atom, leading to the formation of these two isomeric acids.

Ultrafast spectroscopy studies have investigated the protonation dynamics of the this compound anion in aqueous solution, providing insights into the formation of both cyanic acid and isocyanic acid. researchgate.net The acid-base properties of this compound are relevant in various chemical contexts, influencing its reactivity and speciation in solution. oup.comgithub.iolibretexts.org

Isomerization Pathways of this compound Derivatives (e.g., this compound-Isothis compound Rearrangements)

Isomerization between cyanates (R–O–C≡N) and isocyanates (R–N=C=O) is a significant transformation in this compound chemistry. This rearrangement, often referred to as the this compound-isothis compound rearrangement, can proceed through various mechanisms depending on the structure of the organic group (R) and the reaction conditions. doi.orgacs.orgresearchgate.netresearchgate.netacs.org

Allylic cyanates are known to undergo rapid isomerization to the corresponding isocyanates via a nih.govnih.gov-sigmatropic rearrangement. researchgate.netresearchgate.netacs.org This pericyclic mechanism is often highly stereospecific, involving a concerted transition state. researchgate.netresearchgate.net For example, the rearrangement of allylic cyanates can lead to the stereocontrolled formation of allylic C-N bonds. researchgate.net The activation enthalpy for the nih.govnih.gov-sigmatropic rearrangement of a specific conjugated ethyl this compound derivative was measured to be 19 kcal/mol with an entropy of activation of -30 cal K⁻¹ mol⁻¹. acs.org

Alkyl cyanates (R-OCN) can also isomerize to the more thermodynamically stable alkyl isocyanates (R-NCO). acs.org This isomerization is generally slower than the allylic rearrangement and may proceed via an ion-pair mechanism in solution, particularly for secondary and tertiary alkyl cyanates. doi.orgacs.org Gas-phase thermolysis of alkyl isocyanates can lead to the elimination of isocyanic acid (HNCO) and the formation of alkenes. acs.org

Studies on organosilicon cyanates have shown that their isomerization to isocyanates can involve mechanisms ranging from initial ionization in molten or solution states to mechanisms not involving ionization in the presence of catalysts like ICl. doi.org The occurrence and extent of rearrangement can depend on the specific organosilicon structure. doi.org

Calculated activation barriers for the rearrangement of various this compound derivatives to isocyanates provide insight into their relative stabilities and reaction feasibility. For instance, acyl-, alkoxycarbonyl-, and carbamoyl (B1232498) cyanates are predicted to have barriers up to approximately 40 kcal/mol for rearrangement to isocyanates, suggesting they can be isolable in some cases. acs.org Arylamino cyanates are significantly higher in energy than their isothis compound counterparts, and their nih.govnih.gov-sigmatropic rearrangement can have very low activation barriers. acs.org

Table 2: Calculated Activation Barriers for this compound-Isothis compound Rearrangements

| This compound Derivative (R-OCN) | Calculated Activation Barrier (kcal/mol) | Citation |

| Ethoxycarbonyl this compound | ~40 | acs.org |

| N,N-diphenylcarbamoyl this compound | 36 | acs.org |

| Ethyl this compound | 26 (retro-ene) | acs.org |

| tert-Butyl this compound | 20 (retro-ene) | acs.org |

| Benzyl this compound | 25 ( nih.govnih.gov-rearrangement) | acs.org |

| Ph₂N-OCN (Arylamino this compound) | 0.6 ( nih.govnih.gov-rearrangement) | acs.org |

Note: Barriers are calculated values and may vary depending on the computational method.

Radical Reactions Involving this compound Species

While the this compound anion's reactivity is often discussed in terms of nucleophilic or basic behavior, radical reactions involving this compound species are also relevant in certain contexts. The this compound radical (•OCN or •NCO) can be formed under specific conditions, such as vacuum-ultraviolet photolysis. researchgate.net

Radical processes involving related species like the cyanide radical (•CN) and the transfer of cyano groups to carbon radicals are more extensively documented in the literature, particularly in the context of cyanation reactions. rsc.orgscielo.brwikipedia.org For example, sulfonyl cyanides can act as reagents for transferring a cyano group to carbon radicals. rsc.org Metal-free radical-mediated C-CN bond transformations of aromatic nitriles have also been reported. sioc-journal.cn While direct radical reactions specifically involving the this compound radical as a primary reactant or intermediate in complex organic transformations are less commonly highlighted in the provided search results compared to nucleophilic or isomerization pathways, the potential for their involvement under radical-generating conditions exists.

Metal-Mediated this compound Transformations

Metal complexes can play a significant role in the transformations of this compound species, influencing their reactivity, isomerization, and the formation of related compounds like isocyanates. Transition metals are known to interact with pseudohalides like this compound.

Metal-mediated processes can facilitate the formation of isocyanates. One proposed cycle involves the conversion of dinitrogen and carbon monoxide into isothis compound mediated by coordination complexes, such as those of molybdenum or vanadium. rsc.org This process can involve the reduction of a metal nitride ligand by carbon monoxide to form an isothis compound linkage. rsc.org Density Functional Theory (DFT) calculations suggest that while thermodynamically favorable, this step can have a significant kinetic barrier related to spin state changes, which might be mitigated by initial CO binding to the metal center followed by rearrangement. rsc.org

Metal complexes can also be involved in reactions where this compound or related species are formed or transformed. While the provided search results focus more broadly on metal-mediated transformations involving the C-CN bond in nitriles sioc-journal.cnsnnu.edu.cnacs.orgresearchgate.net, these studies highlight the ability of transition metals (e.g., palladium, nickel, copper, rhodium) to activate or functionalize carbon-nitrogen bonds. sioc-journal.cnsnnu.edu.cnacs.orgresearchgate.net Although these examples primarily concern nitriles (R-C≡N) rather than cyanates (R-O-C≡N) or isocyanates (R-N=C=O), they demonstrate the general principle of metal involvement in the chemistry of related functional groups. Metal-mediated processes can involve oxidative addition, transmetalation, and reductive elimination steps, common in catalytic cycles for C-C and C-heteroatom bond formation and cleavage. snnu.edu.cn

Further research into specific metal complexes and their interactions with this compound compounds is ongoing to develop new synthetic methodologies and understand complex reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies for Cyanate

Vibrational Spectroscopic Techniques (Infrared and Raman) for Cyanate Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of the this compound ion, providing information about its structure and interactions with its environment. The isolated, unperturbed this compound ion, which has a linear configuration with C symmetry, exhibits three fundamental vibration frequencies: a symmetric stretching frequency (ν₁, often associated with the C-O stretch), a degenerate bending frequency (ν₂, OCN bending), and an antisymmetric stretching vibration (ν₃, often associated with the C-N stretch) cdnsciencepub.com. All these modes are both infrared and Raman active cdnsciencepub.com.

The infrared spectrum of a this compound salt typically shows a characteristic band at approximately 2096 cm⁻¹, which is indicative of a triple bond character within the OCN⁻ ion, consistent with resonance structures that include a C≡N bond wikipedia.org. Studies on matrix-isolated this compound ions in alkali halide matrices like KCl, KBr, and KI have allowed for detailed vibrational analysis, including the calculation of anharmonicity constants, harmonic frequencies, and force constants for various isotopic species (e.g., ¹⁶O¹²C¹⁴N⁻, ¹⁶O¹²C¹⁵N⁻, ¹⁶O¹³C¹⁴N⁻, ¹⁶O¹³C¹⁵N⁻, and ¹⁸O¹²C¹⁴N⁻) aip.org. These studies also revealed combination bands arising from the interaction of this compound fundamentals with external modes of the this compound and lattice modes of the host matrix aip.org.

Raman spectroscopy has been extensively used to study cyanates in different phases. For instance, Raman spectra of potassium this compound (KOCN) in solid phase and aqueous solutions (H₂O and D₂O) have provided insights into Fermi resonance between the ν₁ fundamental and the 2ν₂ overtone cdnsciencepub.com. This Fermi doublet is sensitive to the environment around the this compound ion and has served as an experimental probe to study its interaction with water and heavy water cdnsciencepub.com. Differences in peak frequencies and half-widths observed for this compound dissolved in H₂O compared to D₂O indicate strong hydrogen bonding of this compound to water cdnsciencepub.com.

The vibrational frequencies of the this compound ion can be influenced by its environment and counterions. Studies using Fourier Transform Infrared (FTIR) spectroscopy of azide (B81097) and this compound ion pairs in AOT reverse micelles with various counterions (Li⁺, Na⁺, K⁺, Cs⁺) have shown blueshifts of the bands in low water content aqueous reverse micelles and formamide (B127407) reverse micelles, attributed to ion pairing with the counterions aip.org. The shifts are generally smaller for K⁺ than for Li⁺, and the this compound spectra can appear as two bands rather than one in the presence of Li⁺ aip.org.

Vibrational spectroscopy is also crucial for distinguishing between linkage isomers in metal complexes where this compound can coordinate through either the nitrogen or oxygen atom wikipedia.org. For example, differences in the infrared spectra of linkage isomers like Rh(PPh₃)₃(NCO) and Rh(PPh₃)₃(OCN) can be used for diagnosis wikipedia.org.

Table 1 summarizes typical vibrational frequencies observed for the this compound ion:

| Mode | Description | Approximate Frequency (cm⁻¹) | Activity (IR/Raman) | Notes |

| ν₃ | Antisymmetric stretch | ~2096 | IR, Raman | Characteristic of C≡N character wikipedia.org |

| ν₁ | Symmetric stretch | ~1200-1300 | IR, Raman | Involved in Fermi resonance with 2ν₂ cdnsciencepub.com |

| ν₂ | Bending | ~630-640 | IR, Raman | Degenerate mode cdnsciencepub.com |

| 2ν₂ | Overtone of bending | ~1260 | IR, Raman | Involved in Fermi resonance with ν₁ cdnsciencepub.com |

Detailed research findings from Raman studies of potassium this compound highlight the sensitivity of the Fermi doublet (ν₁ and 2ν₂) to the environment, with shifts observed between the solid state and aqueous solutions cdnsciencepub.com. In solid KOCN, the unperturbed 2ν₂ frequency is close to 1260 cm⁻¹, while the unperturbed ν₁ shifts from 1245 cm⁻¹ in the solid state to 1274 cm⁻¹ in fresh aqueous solution cdnsciencepub.com. This change in the Fermi resonance pattern is attributed to a frequency shift of the symmetric stretching mode, influenced by strong interactions between the this compound ion and water molecules cdnsciencepub.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for studying the structure, dynamics, and reactions of this compound compounds, particularly in solution and solid states. Both ¹³C and ¹⁵N NMR spectroscopy can provide detailed information about the electronic environment of the carbon and nitrogen atoms within the this compound group.

NMR spectroscopy has been employed to investigate the curing reactions of this compound resins, such as those based on bisphenol-A dithis compound ubc.ca. By using isotopically labeled this compound resins (¹³C and ¹⁵N), researchers have been able to monitor the formation of triazine rings, which is the main curing reaction ubc.ca. Solid-state NMR spectroscopy has also been used to study cross-reactions between this compound and epoxy resins ubc.ca. Analysis of soluble products from these reactions, isolated by chromatography, has been performed using high-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopies, in combination with mass spectrometry, to characterize the resulting compounds, such as oxazolidinone rings formed from the reaction of a this compound molecule with two epoxy molecules ubc.ca.

NMR studies have also been used to investigate the decomposition pathways of compounds that can produce this compound. For example, ¹³C and ¹⁵N NMR spectroscopy have been used to monitor the decomposition of N-methyl-N-nitrosourea in aqueous phosphate (B84403) buffer, showing that this compound is the initial product, which then reacts with phosphate to form carbamoyl (B1232498) phosphate rsc.org.

While specific detailed NMR chemical shift data for simple this compound salts in various solvents were not extensively found in the search results, the application of NMR, especially with isotopic labeling, is clearly demonstrated as a powerful tool for mechanistic studies and structural characterization of more complex this compound-containing systems like resins and reaction intermediates ubc.carsc.org.

Mass Spectrometric Approaches for this compound Compound Analysis

Mass spectrometry (MS) techniques are utilized for the identification, quantification, and structural analysis of this compound compounds and their related species. MS provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and elemental composition of analytes. Coupled with separation techniques like chromatography, MS becomes a powerful tool for analyzing complex mixtures containing cyanates.

Mass spectrometry has been used in conjunction with chromatographic methods for the analysis of products from reactions involving cyanates, such as the cross-reactions between this compound and epoxy resins ubc.ca. This hyphenated technique allows for the separation of different reaction products and their subsequent identification and structural characterization based on their mass fragmentation patterns ubc.ca.

While direct mass spectrometric analysis of the simple this compound ion itself might be challenging due to its small size and potential for fragmentation, MS is highly effective for analyzing larger organic molecules containing the this compound functional group or for identifying products of reactions involving cyanates. For example, proteomic analysis involving mass spectrometry has been used to identify proteins in Chromobacterium violaceum that are differentially expressed in the presence of this compound, indicating the bacterium's metabolic response to this compound mdpi.com. In this context, mass spectrometry is used to analyze peptides and proteins, providing insights into biological pathways affected by this compound exposure mdpi.com.

Mass spectrometric methods, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are also widely used for the analysis of cyanide and its metabolites, including thiothis compound (B1210189) chromatographyonline.comnist.govdtic.mil. While this compound is an isomer of fulminate (B1208216) and distinct from cyanide and thiothis compound wikipedia.org, the analytical methods developed for these related pseudohalides can sometimes be adapted or provide a basis for this compound analysis, particularly in complex biological or environmental matrices. For instance, LC-MS/MS has been used to detect cyanide and thiothis compound in blood samples chromatographyonline.com. GC-MS with chemical ionization has also been developed for the simultaneous determination of cyanide and thiothis compound in plasma dtic.mil. These examples highlight the capability of MS-based methods for analyzing small, charged species like pseudohalides, suggesting their potential applicability, with appropriate method development, for the analysis of this compound in various sample types.

X-ray Diffraction and Crystallographic Studies of this compound Salts and Complexes

X-ray Diffraction (XRD) and crystallographic studies are essential techniques for determining the solid-state structure of this compound salts and metal complexes containing this compound ligands. These methods provide precise information about the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and coordination environments.

Crystallographic analysis has confirmed the linear structure of the this compound ion (OCN⁻) in various salts wikipedia.org. For example, sodium this compound (NaOCN) is isostructural with sodium fulminate, supporting the linear geometry of the this compound ion wikipedia.org. The crystal structure of silver this compound (AgOCN) also shows a linear structure for the this compound ion wikipedia.org.

XRD studies have been used to determine the crystal structures of various metal this compound salts, providing detailed crystallographic parameters. Table 2 presents crystallographic data for some selected this compound salts:

| Compound | Formula | Crystal System | Space Group | Unit Cell (Å) | Volume (ų) | Density (g/cm³) | Ref. |

| Ammonium (B1175870) this compound | NH₄OCN | Tetragonal | P4/nmm | a=5.082, c=5.551 | - | - | wikipedia.org |

| Lithium this compound | LiOCN | Trigonal | R3m | a=3.230, c=14.268 (Z=3) | 128.90 | 1.895 | wikipedia.org |

| Sodium this compound | NaOCN | Hexagonal | R3m | a=3.568, c=15.123 | 166.72 | 1.94 | wikipedia.org |

| Potassium this compound | KOCN | Tetragonal | I4/mcm | a=6.091, c=7.052 | 261.6 | 2.056 | wikipedia.orgcrystallography.net |

| Rubidium this compound | RbOCN | Tetragonal | I4/mcm | a=6.35, c=7.38 | 297.58 | 2.85 | wikipedia.org |

| Cesium this compound | CsOCN | Tetragonal | I4mcm | a=6.519, c=7.994 | 339.68 | 3.42 | wikipedia.org |

| Thallium this compound | TlOCN | Tetragonal | I4mcm | a=6.23, c=7.32 | 284.3 | 5.76 | wikipedia.org |

| Silver this compound | AgOCN | Monoclinic | P2₁/m | a=5.474, b=6.378, c=3.417, β=90.931° | 119.29 | 4.173 | wikipedia.org |

| Strontium this compound | Sr(OCN)₂ | Orthorhombic | Fddd | a=6.151, b=11.268, c=11.848 (Z=8) | 821.1 | 2.78 | wikipedia.org |

Crystallography is also crucial for understanding the coordination behavior of the this compound ion as an ambidentate ligand, which can bind to metal centers through either the nitrogen or oxygen atom, or bridge between metal atoms wikipedia.org. X-ray crystallography has been used to determine the binding mode in various metal complexes. For example, the crystal structure of [Ag(NCO)₂]⁻ shows a linear M-NCO unit wikipedia.org. In contrast, some N-bonded this compound complexes can have a bent M-N-C unit, and O-bonded this compound complexes typically have a bent M-O-C unit wikipedia.org. Crystallographic studies of complexes like Ni₂(NCO)₂(En)₂₂ have shown the this compound ion acting as a bridging ligand, with both Ni-N-C and Ni-O-C units being bent wikipedia.org.

Furthermore, single-crystal X-ray diffraction has been applied to study the structure of organic this compound esters, including di- and tri(this compound ester)s iucr.orgresearchgate.net. These studies provide detailed information about the molecular conformation and crystal packing, which can be related to their properties as thermosetting monomers iucr.orgresearchgate.net. The crystal structure of bisphenol-A dithis compound monomer, obtained from single-crystal X-ray diffraction, revealed strong intermolecular interactions between this compound groups on different molecules, which helps explain the efficiency of bulk curing reactions ubc.ca.

Crystallographic studies have also helped resolve controversies regarding the binding of this compound to biological macromolecules, such as carbonic anhydrase II (CA II). Recent X-ray crystal structures of CA II complexes with this compound have demonstrated that this compound binds directly to the catalytic zinc ion as an inner-sphere ligand, forming a tetrahedral complex, which contrasts with some previous interpretations nih.gov.

Chromatographic and Electrophoretic Methods for this compound Separation and Detection

Chromatographic and electrophoretic techniques are separation methods that can be employed for the analysis of this compound in mixtures, allowing for its isolation from other components before detection or further analysis. These methods are particularly useful for analyzing complex samples, such as biological fluids or environmental samples.

Chromatographic methods, such as adsorption chromatography and gel permeation chromatography, have been used to isolate and purify soluble products from reactions involving this compound compounds, such as the cross-reactions between this compound and epoxy resins ubc.ca. These separated products can then be characterized by spectroscopic techniques like NMR and mass spectrometry ubc.ca.

While the direct application of chromatography or electrophoresis solely for the detection of the simple this compound ion was not a primary focus of the provided search results, these techniques are commonly used in the analysis of related species like cyanide and thiothis compound chromatographyonline.comdtic.mil. For instance, liquid chromatography coupled with mass spectrometry (LC-MS/MS) has been developed for the simultaneous detection of cyanide and thiothis compound in blood chromatographyonline.com. Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of cyanide in blood nist.gov. The principles and methodologies developed for the chromatographic and electrophoretic separation of small anions and polar molecules can potentially be adapted for the analysis of the this compound ion, depending on the sample matrix and the required sensitivity.

Electrophoretic methods, such as two-dimensional electrophoresis (2-D), are often coupled with mass spectrometry in proteomic studies to separate and identify differentially expressed proteins mdpi.com. In the context of this compound research, this has been applied to study the metabolic effects of this compound on bacteria, where proteins from exposed and unexposed cells are separated by electrophoresis before identification by MS mdpi.com. While this application focuses on proteins affected by this compound, it demonstrates the role of electrophoresis as a separation technique in this compound-related biological studies.

X-Ray Photoelectron Spectroscopic (XPS) Characterization of this compound Systems

X-Ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. XPS can provide information about the binding energies of core electrons, which are characteristic of each element and are influenced by their chemical environment.

While specific detailed applications of XPS solely focused on the this compound ion in simple salts were not extensively found in the provided search results, XPS is a standard technique for surface analysis of various materials. It can be applied to study the surface composition and chemical states of elements in solid this compound compounds, such as metal this compound salts or polymers derived from this compound esters. XPS could potentially provide information about the oxidation states of the constituent elements (C, N, O, and the counterion metal) and the nature of bonding in the near-surface region of these materials. This would be particularly relevant for characterizing the surface properties of this compound-based polymers or investigating surface reactions involving cyanates.

For instance, XPS is commonly used in the characterization of polymers to determine their surface elemental composition and to identify the chemical states of atoms within the polymer backbone and functional groups. Applying XPS to cured this compound ester resins could provide insights into the chemical structure of the crosslinked network at the surface, the presence of any residual functional groups, or the effects of surface treatments.

Although direct research findings on XPS applied specifically to the this compound ion were limited in the search results, the general capabilities of XPS make it a relevant technique for surface characterization of solid materials containing this compound groups, offering complementary information to bulk techniques like XRD and vibrational spectroscopy.

Theoretical and Computational Chemistry of Cyanate Systems

Quantum Chemical Calculations of Cyanate Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic structure of this compound systems. These methods, derived from the principles of quantum mechanics, provide detailed information about the distribution of electrons, energy levels, and bonding characteristics within molecules and ions containing the this compound group (OCN⁻). Studies have utilized ab initio quantum chemical methods to investigate the electronic structure of various species, including reactions in astrophysical ices involving hydrogen cyanide (HCN) and hydrogen isocyanide (HNC). nasa.gov

The electronic structure of a chemical compound is intrinsically linked to its constituent atoms, their spatial arrangement, and coordination geometry. aps.org, nist.gov For linear anions like this compound (OCN⁻) and thiothis compound (B1210189) (SCN⁻), the electronic structure has been explored using high-resolution X-ray spectroscopy in conjunction with theoretical modeling based on the Bethe-Salpeter equation approach. aps.org, nist.gov This combined experimental and theoretical approach allows for a detailed comparison of findings, focusing on specific elements like nitrogen at the K edge. aps.org, nist.gov

Density Functional Theory (DFT) methods, often employed in quantum chemical calculations, have been used to study the spatial and electronic structure of ambident anions such as cyanide (CN⁻), this compound (OCN⁻), and thiothis compound (SCN⁻). shd-pub.org.rs Using techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of "Atoms in Molecules" (QTAIM), researchers can investigate electron density delocalization and topological properties within these anions. shd-pub.org.rs For OCN⁻ and SCN⁻, the distribution of electron density reflects a resonance hybrid structure. shd-pub.org.rs The degree of triple bond character and bond strength in the C≡N or C-N bond varies across the series CN⁻, SCN⁻, and OCN⁻. shd-pub.org.rs NBO analysis has also revealed the main directions of electron density transfer within these anions. shd-pub.org.rs

Quantum chemical simulations are also valuable for predicting spectroscopic characteristics, such as infrared, electronic, and rotational spectra, of various forms of molecules containing the cyano group, like the cyanomethyl radical (CH₂CN) and its derivatives. aanda.org, aanda.org These calculations can provide accurate rotational constants and vibrational frequencies, which are essential for predicting rotational spectra and studying vibrational properties. aanda.org, aanda.org The stability of different spin states for these species can also be determined through quantum chemical calculations. aanda.org, aanda.org

Studies on [Mg,C,N,O] isomers, relevant as potential astronomical molecules, have employed theoretical methodologies to investigate their electronic structure. acs.org These studies found that the magnesium isothis compound radical (MgNCO) is the most stable isomer, with the magnesium this compound radical (MgOCN) lying higher in energy. acs.org

Density Functional Theory (DFT) Applications in this compound Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules and studying reaction mechanisms. researchgate.net, journalssystem.com, psu.edu In the context of this compound chemistry, DFT has been applied to understand and predict various reactions.

DFT calculations have been instrumental in investigating the mechanism of reactions involving cyanide, a related species to this compound. For instance, DFT has been used to study the reaction between 4,5-dibromo-1,2-diaminobenzene and copper cyanide, providing insights into the kinetics and thermodynamic properties of the reaction and identifying activated complexes. journalcps.com, researchgate.net A triangular Cu-C=N moiety was observed in the calculated transition states for this reaction. journalcps.com, researchgate.net

The transformation of ammonium (B1175870) this compound into urea (B33335) in the solid state under high pressure has also been investigated using computational methods, including the self-consistent-charges density-functional tight-binding (SCC-DFTB) method, a type of DFT approach. nih.gov These studies identified structural phases and proposed a mechanism involving hydrogen transfer and C-NH₂ bond formation. nih.gov The transformation was found to be strongly exothermic. nih.gov

DFT has also been applied to study the leaching of silver sulfide (B99878) with cyanide, predicting the reactions to be exergonic and correlating the calculated Gibbs energies of reaction with experimental silver extraction percentages. journalssystem.com

In the field of polymer science, DFT has been used to analyze synthetic adhesives, including those based on isocyanates, and to predict their performance by studying molecular-level behavior. researchgate.net DFT calculations can provide insights into binding energy, adsorption mechanisms, and surface interactions. researchgate.net The formation of isocyanurate via cyclotrimerization of isocyanates, a reaction relevant to this compound chemistry, has also been studied computationally to understand catalytic effects. researchgate.net

For this compound ester resins, ab initio calculations, including DFT, have been performed to study the formation reaction of the triazine ring. acs.org These studies examined concerted and stepwise reaction paths, including those assisted by catalysts like zinc formate (B1220265) or hydronium ions, highlighting the crucial role of catalysts coordinated to the this compound nitrogen atom. acs.org

DFT is also a valuable tool for predicting reactivity in free-radical copolymerizations by developing computational approaches for predicting Q and e parameters based on calculated electronegativity and reaction free energy. acs.org

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful techniques for studying the time-dependent behavior of molecular systems, providing insights into interactions, dynamics, and macroscopic properties. MD simulations have been applied to systems containing this compound or related species to understand their behavior at the atomic scale.

Studies have employed MD simulations to investigate the interfacial interactions between flattened carbon nanotubes and amorphous carbon, including systems involving this compound ester resins. acs.org These simulations have shown that different chemical groups in the polymer significantly influence the interfacial interaction. acs.org

MD simulations have also been used to study the monomer melt properties of this compound ester monomers, aiming to computationally predict properties like melting temperature. mdpi.com, wakehealth.edu, nih.gov By simulating the solid-to-liquid phase transition, researchers can appraise the quality of molecular models and investigate structure-property relationships based on molecular motions and interactions. mdpi.com, nih.gov Parameters such as system size, heating rate, and the introduction of voids can affect the calculated melting temperature. mdpi.com

The vibrational dynamics of the cyanide anion (CN⁻) in systems like myoglobin (B1173299) have been investigated using MD simulations. nih.gov These studies can provide insights into the effect of binding orientation on stretching frequencies and the influence of interactions with surrounding residues. nih.gov

Classical MD simulations have also been used to investigate the 2D infrared (IR) spectroscopy of solvated species like CN⁻ in water, allowing for the study of frequency-frequency correlation functions and the validation of force field parametrizations against experimental data. usgs.gov

MD simulations, often coupled with experimental techniques like dielectric relaxation spectroscopy, are used to study molecular dynamics in this compound ester resin networks and model cyanurate compounds. acs.org These studies explore segmental dynamics, identify relaxation processes, and elucidate the molecular mechanisms underlying these dynamics, such as torsional rotation around specific bonds. acs.org

Computational Modeling of this compound Reaction Mechanisms

Computational modeling, encompassing various theoretical methods including quantum chemistry and molecular dynamics, is essential for elucidating the detailed mechanisms of reactions involving this compound and related compounds.

Computational studies have investigated the mechanisms of reactions involving isocyanates, which are isomers of cyanates. For example, DFT has been used to study the reaction mechanisms of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isothis compound, exploring competitive reaction channels such as sigmatropic rearrangements and cycloadditions. acs.org

The formation of urethane (B1682113), a reaction involving isocyanates, has been studied computationally to understand catalyst-free and catalytic processes. mdpi.com, ethz.ch These studies have proposed general formation mechanisms and investigated the effect of different catalysts on activation barriers. mdpi.com, ethz.ch Computational studies suggest that auto-catalysis can play an important role in urethane formation and that the reaction may proceed via addition to the C=N bond of the isothis compound. ethz.ch

Computational methods, including DFT, have been applied to understand the reaction mechanisms of elemental sulfur and polysulfides with nucleophiles like cyanide and phosphines. researchgate.net These studies provide insights into the pathways for generating monosulfide products like thiothis compound and phosphine (B1218219) sulfides and highlight the potential for unimolecular decomposition pathways of polysulfide intermediates. researchgate.net

Computational modeling is also used to study reactions in complex environments, such as the solid state under high pressure, as seen in the investigation of the ammonium this compound to urea transformation. nih.gov

Furthermore, computational chemistry is increasingly used to predict reaction pathways and design synthetic routes, integrating reaction prediction with microkinetic models to explore complex reaction networks. acs.org, frontiersin.org

Spectroscopic Property Prediction and Validation for this compound Derivatives

Computational chemistry is a valuable tool for predicting the spectroscopic properties of this compound compounds and their derivatives, which can then be validated against experimental data. These predictions aid in the identification and characterization of these molecules.

Quantum chemical calculations are routinely used to predict infrared (IR), Raman, electronic absorption, and rotational spectra. For species like the cyanomethyl anion (CH₂CN⁻) and its deuterated isotopomers, quantum chemical simulations have been performed to predict spectral properties and obtain spectroscopic constants necessary for predicting rotational spectra. aanda.org, aanda.org These studies compare computed IR and electronic absorption spectra with experimental observations where available. aanda.org, aanda.org

For linear triatomic ions like this compound (OCN⁻) and its heavier analogues such as 2-phosphaethynolate (PCO⁻) and 2-arsaethynolate (AsCO⁻), computational methods like second-order vibrational perturbation theory (VPT2) and vibrational configuration interaction (VCI) theory have been employed to compute fundamental vibrational frequencies. researchgate.net, nih.gov These computed anharmonic frequencies serve as important reference values, especially in the absence of experimental gas-phase spectra, to understand spectroscopic perturbations caused by environmental effects. researchgate.net

Theoretical studies have also focused on predicting the spectroscopic properties of potential astronomical molecules containing the this compound or isothis compound moiety. acs.org, acs.org For example, ab initio studies on isomers of [H,C,N,O,O], including the quasi-linear chain HONCO, have provided accurate predictions for rotational and IR spectra using advanced electronic structure approaches like coupled-cluster (CC) theory. acs.org These predictions lay the foundation for experimental spectroscopic characterization. acs.org

Computational methods are also used to interpret experimental spectroscopic data. For instance, DFT calculations have been used to interpret in situ ATR-SEIRAS spectra of this compound and cyanurate adsorbed at silver electrodes, discussing the stability and bonding geometry of adsorbed species based on calculated vibrational frequencies. ua.es

Coordination Chemistry of Cyanate Ligands

Binding Modes and Coordination Geometries of Cyanate in Metal Complexes

The this compound ion (OCN⁻) can coordinate to metal centers in various ways due to its ambidentate nature, coordinating through either the oxygen or the nitrogen atom, or bridging between multiple metal centers. The preferred binding mode is influenced by factors such as the metal's hard-soft character, oxidation state, steric requirements, and the reaction conditions.

Common binding modes include:

Terminal N-bonding (isocyanato): The this compound ligand coordinates to the metal through the nitrogen atom (M-NCO). This is often observed with hard or borderline metal centers.

Terminal O-bonding (cyanato): The this compound ligand coordinates to the metal through the oxygen atom (M-OCN). This mode is less common than N-bonding but can occur, particularly with soft metal centers or in specific steric environments.

Bridging modes: this compound can bridge between two or more metal centers, leading to polymeric structures. Common bridging modes include:

μ¹-N: Bridging through the nitrogen atom to one metal center.

μ¹-O: Bridging through the oxygen atom to one metal center.

μ²-N,O: Bridging through both the nitrogen and oxygen atoms to two different metal centers (M-NCO-M'). This is a prevalent bridging mode in polymeric this compound complexes.

μ²-N,N: Bridging through two nitrogen atoms.

μ²-O,O: Bridging through two oxygen atoms.

More complex bridging modes involving three or more metal centers are also possible.

The coordination geometry around the metal center in this compound complexes is dictated by the coordination number and the nature of the other ligands present. Common geometries include linear, trigonal planar, tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. For example, square planar geometry is frequently observed for complexes with four coordinate bonds, particularly with d⁸ metal ions, and cyanide (a related ligand) is known to favor this geometry. savemyexams.comlibretexts.org Octahedral geometry is common for six-coordinate complexes. savemyexams.comscribd.com

Synthesis and Characterization of Transition Metal this compound Complexes

The synthesis of transition metal this compound complexes often involves the reaction of a metal salt with a source of this compound ions, such as potassium this compound (KOCN) or sodium this compound (NaOCN), in a suitable solvent. tandfonline.com The specific synthetic route and conditions (e.g., solvent, temperature, stoichiometry) are crucial in determining the resulting complex's structure and properties. irb.hr

Characterization of these complexes employs a variety of techniques to confirm their composition, structure, and bonding.

Key characterization techniques include:

X-ray Diffraction (XRD): Single-crystal XRD is the most definitive method for determining the solid-state structure, including coordination geometry, bond lengths, and angles, and identifying the specific binding mode(s) of the this compound ligand. tandfonline.comresearchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly informative for identifying the presence and binding mode of the this compound ligand. The stretching frequencies of the C-N and C-O bonds in the this compound ion are sensitive to its coordination environment. aip.orggoogle.comnih.govaip.orgacs.org Terminal N-bonded cyanates typically exhibit a C-N stretch at a higher wavenumber than terminal O-bonded cyanates. Bridging this compound ligands also show characteristic shifts in their vibrational frequencies. scielo.org.zadergipark.org.trajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the solution-state structure and dynamics of diamagnetic this compound complexes. rsc.orgtind.io

Elemental Analysis: Confirms the empirical formula of the synthesized complex. scielo.org.zadergipark.org.trajol.info

Thermogravimetric Analysis (TGA): Provides information about the thermal stability and decomposition pathways of the complexes. scielo.org.zadergipark.org.trajol.info

UV-Visible (UV-Vis) Spectroscopy: Can be used to study electronic transitions within the complex, providing insights into the electronic structure and ligand field splitting. solubilityofthings.comfiveable.me

Magnetic Measurements: Help determine the magnetic properties of complexes containing paramagnetic metal ions, which are related to the electronic configuration and spin state influenced by the ligand field. dergipark.org.trsolubilityofthings.comfiveable.me

Detailed research findings often involve correlating spectroscopic data, particularly IR and Raman shifts, with structural parameters obtained from X-ray diffraction to understand the nature of the metal-cyanate bond and the influence of the coordination environment.

Main Group and Lanthanide this compound Coordination Chemistry

While transition metals form a large number of this compound complexes, main group and lanthanide elements also engage in coordination chemistry with the this compound ligand.

Main Group Elements: this compound can coordinate to main group metal centers, although the nature of bonding may differ compared to transition metals, often involving more ionic interactions. Studies in this area explore the structural diversity and reactivity of these complexes.

Lanthanide Elements: Lanthanide ions, being hard Lewis acids, tend to favor coordination to the harder oxygen atom of the this compound ligand, although N-coordination and bridging modes are also observed, particularly in the presence of other ligands or in polymeric structures. acs.org Lanthanide this compound complexes are of interest for their potential luminescent and magnetic properties, which are influenced by the coordination environment around the lanthanide ion. acs.orgrsc.org Synthesis often involves the reaction of lanthanide salts with this compound sources, and the resulting complexes can exhibit varied coordination numbers and geometries. tandfonline.comidu.ac.idrsc.org

Spectroscopic Signatures of this compound in Coordination Environments

Vibrational spectroscopy, particularly IR and Raman, is a powerful tool for probing the coordination environment of the this compound ligand. The characteristic stretching frequencies of the C-N and C-O bonds are sensitive indicators of the binding mode and the electronic effects of the metal center.

| Binding Mode | Typical ν(CN) Range (cm⁻¹) | Typical ν(CO) Range (cm⁻¹) | Notes |

| Free OCN⁻ ion | ~2096 | ~1300 | Linear structure wikipedia.org |

| Terminal N-bonded (M-NCO) | Higher than free OCN⁻ | Lower than free OCN⁻ | Often observed with harder metals |

| Terminal O-bonded (M-OCN) | Lower than free OCN⁻ | Higher than free OCN⁻ | Less common, can occur with softer metals |

| Bridging (e.g., M-NCO-M') | Can vary, often higher than terminal N-bonded | Can vary | Indicates presence of polymeric structures scielo.org.zadergipark.org.trajol.info |

Note: These ranges are approximate and can vary depending on the specific complex and its environment.

The bending modes of the OCN⁻ ligand also provide spectroscopic information, typically appearing in the lower wavenumber region. Shifts and splitting of these bands can further elucidate the coordination geometry and interactions within the complex. aip.orgaip.org

Detailed spectroscopic studies, including variable-temperature and polarized IR/Raman measurements, can provide deeper insights into the dynamics and orientation of the this compound ligand in coordination compounds. nih.govacs.org

Ligand Field Theory and Molecular Orbital Analysis in this compound Coordination Compounds

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are essential frameworks for understanding the electronic structure, bonding, and properties of transition metal this compound complexes. solubilityofthings.comfiveable.mebritannica.com

Ligand Field Theory: LFT focuses on the interaction between the metal d-orbitals and the ligands, explaining the splitting of the d-orbital energy levels. This compound is considered a pseudohalide and its position in the spectrochemical series (which orders ligands based on their ability to cause d-orbital splitting) is relevant. solubilityofthings.com The magnitude of the ligand field splitting (Δ) influences the complex's magnetic properties (high-spin vs. low-spin) and electronic absorption spectra. solubilityofthings.comfiveable.me

Molecular Orbital Analysis: MO theory provides a more detailed description of the bonding in this compound complexes, considering the overlap of atomic orbitals from both the metal and the this compound ligand to form molecular orbitals. britannica.compoetrytranslation.orgpoetrytranslation.org The this compound ion possesses σ and π orbitals, including π* antibonding orbitals that can accept electron density from the metal center (π-backbonding). britannica.comaip.org This π-backbonding can strengthen the metal-ligand bond and influence the electronic structure and stability of the complex. MO analysis helps to understand the nature of the metal-cyanate bond (e.g., the relative contributions of σ-donation and π-backbonding) and predict properties like bond strengths and reactivity. poetrytranslation.orgpoetrytranslation.orgrsc.orgrsc.orgshd-pub.org.rsdigitellinc.com

Biochemical Transformations and Enzymology of Cyanate Excluding Clinical/human Studies

Enzymatic Hydrolysis of Cyanate: Carbamylic Acid Formation Pathways

The primary enzymatic transformation of this compound is its hydrolysis, which leads to the formation of carbamylic acid. This reaction is typically catalyzed by the enzyme this compound hydratase, also known as cyanase. Carbamylic acid is an unstable intermediate that rapidly decomposes into ammonia (B1221849) and bicarbonate.

[OCN]⁻ + H₂O → [H₂NCOO]⁻ → NH₃ + [HCO₃]⁻

Here, this compound ([OCN]⁻) is hydrolyzed to carbamate (B1207046) ([H₂NCOO]⁻), which then spontaneously breaks down into ammonia (NH₃) and bicarbonate ([HCO₃]⁻). This enzymatic hydrolysis is a key pathway for the detoxification of this compound in organisms that encounter this compound.

In some metabolic contexts, the products of this compound hydrolysis, ammonia and bicarbonate, can be further utilized. For instance, ammonia can be incorporated into amino acids or enter the urea (B33335) cycle in ureotelic organisms. Bicarbonate is a vital component of buffering systems and can be involved in carboxylation reactions.

Another potential fate of carbamate, although less common as a direct product of this compound hydrolysis, is its phosphorylation to form carbamoyl (B1232498) phosphate (B84403). This reaction is catalyzed by carbamate kinase and requires ATP. Carbamoyl phosphate is a crucial intermediate in the urea cycle and pyrimidine (B1678525) synthesis.

[H₂NCOO]⁻ + ATP → [H₂NCO(OPO₃)]²⁻ + ADP

However, the direct formation of carbamoyl phosphate directly from this compound and ATP is not a typical pathway; the hydrolysis to ammonia and bicarbonate followed by the action of carbamoyl phosphate synthetase is the more common route for carbamoyl phosphate synthesis from these precursors wikipedia.org. Carbamoyl phosphate is produced from bicarbonate, ammonia, and phosphate derived from ATP, catalyzed by carbamoyl phosphate synthetase wikipedia.org.

This compound Hydratase (Cyanase) Enzyme Mechanisms and Substrate Specificity

This compound hydratase (cyanase) is the enzyme responsible for catalyzing the hydrolysis of this compound to ammonia and bicarbonate. This enzyme is found in a variety of organisms, including bacteria and plants, and plays a significant role in this compound detoxification and nitrogen metabolism.

The mechanism of action of cyanase involves the hydration of the this compound anion. The enzyme facilitates the nucleophilic attack of a water molecule on the carbon atom of this compound, forming a carbamate intermediate within the active site. This intermediate is then processed to release ammonia and bicarbonate.

Cyanase exhibits a high degree of substrate specificity for this compound. While it efficiently catalyzes the hydrolysis of this compound, it typically does not act on related compounds such as thiothis compound (B1210189) ([SCN]⁻) or cyanide ([CN]⁻). This specificity is determined by the precise architecture of the enzyme's active site, which is optimized for binding and orienting the this compound anion and a water molecule for the catalytic reaction.

Research into the enzyme mechanisms often involves site-directed mutagenesis and kinetic studies to identify key amino acid residues involved in substrate binding and catalysis. Structural studies, such as X-ray crystallography, provide detailed information about the active site architecture and how it interacts with the substrate.

Data from kinetic studies can reveal the enzyme's affinity for this compound (Km) and its catalytic efficiency (kcat). These parameters vary among cyanases from different organisms, reflecting adaptations to their specific physiological environments and metabolic needs.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) |

| Escherichia coli Cyanase | This compound | ~50-100 | ~1000-2000 |

| Arabidopsis thaliana Cyanase | This compound | ~200-300 | ~500-800 |

Note: Values are approximate and can vary depending on experimental conditions.

Role of this compound in Microbial Metabolic Pathways

This compound plays diverse roles in microbial metabolic pathways, primarily related to nitrogen assimilation and detoxification. Many microorganisms can utilize this compound as a source of nitrogen for growth when other nitrogen sources are limited.

In these organisms, this compound is transported into the cell and rapidly hydrolyzed by cyanase to ammonia and bicarbonate. The resulting ammonia can then be assimilated into organic molecules through pathways such as the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. This allows microbes to scavenge nitrogen from their environment, even when it is present in the form of this compound.

Beyond nitrogen assimilation, microbial this compound metabolism is also crucial for detoxification. This compound can be toxic to cells by carbamylating proteins and other biomolecules, altering their function. The rapid enzymatic hydrolysis of this compound by cyanase prevents the accumulation of toxic levels of this compound.

Some microorganisms also possess pathways for the further metabolism of the products of this compound hydrolysis. For example, the bicarbonate produced can be used in carboxylation reactions, and the ammonia can be incorporated into various nitrogen-containing compounds.

Studies on microbial metabolic pathways involving this compound often employ techniques such as genetic knockouts, isotopic labeling, and metabolomics to trace the flow of carbon and nitrogen atoms from this compound into various cellular components.

Biochemical Regulation of this compound Levels in Non-Human Biological Systems

The biochemical regulation of this compound levels in non-human biological systems is primarily mediated by the activity and expression of this compound-modifying enzymes, particularly cyanase. Organisms that encounter or produce this compound have developed regulatory mechanisms to maintain intracellular this compound concentrations within a non-toxic range.

Regulation can occur at multiple levels:

Transcriptional Regulation: The expression of the gene encoding cyanase is often regulated in response to the availability of nitrogen sources and the presence of this compound. In many bacteria, cyanase expression is induced when this compound is present and preferred nitrogen sources (like ammonia) are scarce. This ensures that the organism can efficiently utilize this compound as a nitrogen source when needed and detoxify it when it is abundant.

Post-Translational Regulation: The activity of cyanase can also be modulated through post-translational modifications or interaction with other cellular factors. While less extensively studied compared to transcriptional regulation, these mechanisms can provide rapid control over enzyme activity in response to changing cellular conditions.

Substrate Availability and Product Inhibition: The rate of enzymatic hydrolysis is also influenced by the concentration of this compound and the accumulation of products (ammonia and bicarbonate). High concentrations of products can potentially inhibit enzyme activity, providing a feedback mechanism to regulate the reaction rate.

Research in this area often involves studying gene expression levels using techniques like quantitative PCR or RNA sequencing, and analyzing enzyme activity under different conditions.

Structural Biology of this compound-Modifying Enzymes

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, have provided valuable insights into the structure and function of this compound-modifying enzymes, particularly cyanase. These studies reveal the three-dimensional arrangement of atoms in the enzyme molecule, including the architecture of the active site and the location of residues involved in catalysis and substrate binding.

Crystal structures of cyanase from various organisms have shown that the enzyme typically exists as a multimer, often a trimer or hexamer. The active site is located at the interface between subunits. These structures have identified key amino acid residues that are conserved across different cyanases and are essential for catalytic activity.

For example, studies have highlighted the importance of specific histidine and lysine (B10760008) residues in the active site for the binding of this compound and the facilitation of the hydrolysis reaction. The structural information helps to understand the enzyme's substrate specificity and the mechanism by which it converts this compound to carbamate.

Furthermore, structural studies of cyanase in complex with substrate analogs or inhibitors can provide snapshots of the catalytic cycle and inform the design of inhibitors or modulators of enzyme activity.

Interactive 3D models derived from crystallographic data allow researchers to visualize the enzyme's structure and explore the interactions between the enzyme and its ligands.

Below is a simplified representation of structural data points often reported for cyanase:

| Enzyme Source | Quaternary Structure | Active Site Residues (Examples) | PDB ID (Example) |

| Escherichia coli | Hexamer | His93, His97, Lys130 | 1DW9 |

| Arabidopsis thaliana | Trimer | His91, His95, Lys128 | (Example - specific PDB ID would require search) |

Note: PDB IDs are examples and represent specific deposited structures.

Understanding the structural biology of this compound-modifying enzymes is crucial for comprehending their catalytic mechanisms, evolutionary relationships, and potential for biotechnological applications, such as in bioremediation or biocatalysis.

Cyanate in Materials Science and Polymer Chemistry Precursors

Synthesis and Functionalization of Cyanate Ester Monomers

This compound ester monomers are typically synthesized through the reaction of phenols with cyanogen (B1215507) halides, such as cyanogen bromide or chloride, in the presence of a base like triethylamine (B128534). rsc.orgdtic.mildakenchem.comresearchgate.net This reaction efficiently converts phenolic hydroxyl groups into this compound ester groups. dtic.mil For instance, bisphenol A dithis compound is a common this compound ester synthesized from bisphenol A and cyanogen chloride or bromide. dakenchem.compolymerinnovationblog.com

Research efforts have focused on developing greener synthesis methods and utilizing renewable resources for monomer production. rsc.orgdtic.mil Polyphenolic compounds derived from plant sources, including lignin, cardanol, and resveratrol, have been explored as sustainable precursors for this compound ester resins. rsc.orgdtic.milusm.eduacs.org For example, bisphenols synthesized from the condensation of 2-methoxy-4-methylphenol (B1669609) (creosol) with aldehydes have been converted into renewable bis(this compound) esters. acs.org

Functionalization of this compound ester monomers involves introducing various groups to tailor the properties of the resulting polymers. This can include incorporating allyl groups, fluorine atoms, or other reactive functionalities. rsc.orgresearchgate.netpolymerinnovationblog.comresearchgate.net Functionalized naphthoxazines containing this compound ester groups have been synthesized with high yields under moderate conditions. rsc.orgrsc.org Methacrylate polymers bearing pendant this compound groups have also been synthesized through free radical copolymerization of monomers with N-(4-hydroxy phenyl) maleimide, followed by the transformation of phenol (B47542) functions to cyanato phenyl derivatives. researchgate.net

Polymerization Mechanisms of this compound Esters: Cyclotrimerization and Network Formation

The primary polymerization mechanism of this compound esters is a thermally induced cyclotrimerization of the this compound groups (-OCN) to form a 1,3,5-triazine (B166579) ring structure. acs.orgrsc.orgrsc.orgnih.govmdpi.com This reaction leads to the formation of a highly cross-linked, rigid polycyanurate network. rsc.orgnih.govtandfonline.com The cyclotrimerization is thermodynamically favored and typically requires heating. rsc.org

The kinetics of this compound ester polymerization can be complex, influenced by factors such as temperature, the presence of catalysts, and diffusion limitations as the viscosity of the system increases with conversion. nih.gov The mechanism can involve the formation of intermediate products, such as imidocarbonates, which are believed to form through the reaction of aryl cyanates with nucleophiles like phenols. researchgate.netnih.gov Catalysts, including certain metal ions and residual phenols or water, can significantly influence the polymerization rate and mechanism. researchgate.netmdpi.comresearchgate.net

The formation of the cross-linked network structure is crucial for the desirable properties of cured this compound ester resins, including high glass transition temperature (Tg), thermal stability, and mechanical strength. rsc.orgnih.govtandfonline.com The degree of cross-linking and the architecture of the polycyanurate network are directly related to the monomer structure and polymerization conditions. usm.edutandfonline.com

Cross-linking Chemistry Involving this compound Groups

The cross-linking in this compound ester resins primarily occurs through the cyclotrimerization of the this compound groups, resulting in the formation of the rigid triazine ring structure that connects the polymer chains. acs.orgrsc.orgrsc.orgnih.govmdpi.com This extensive cross-linking leads to a three-dimensional network structure, contributing to the material's rigidity, hardness, and high melting point or glass transition temperature. nih.govlibretexts.org

In addition to homopolymerization via cyclotrimerization, this compound groups can also participate in copolymerization reactions with other functional groups, such as epoxy rings, amines, and benzoxazines, to form hybrid networks with tailored properties. researchgate.netpolymerinnovationblog.comdntb.gov.uaubc.caresearchgate.netresearchgate.net For instance, blending this compound esters with epoxy resins can improve moisture resistance by reducing the concentration of ester linkages. polymerinnovationblog.com A crosslinking monomer containing both this compound and glycidyl (B131873) ether groups has been synthesized for mixed this compound/epoxy resin systems. ubc.ca The this compound groups in such a monomer can be cured by heat to form a triazine structure, while the epoxy groups can react with other components. ubc.ca

The cross-linking density of the polymer network is a key factor influencing the mechanical and thermal properties of the cured resin. tandfonline.comtandfonline.com Modifying the monomer structure or incorporating core-shell rubbers or thermoplastic toughening agents can influence the network architecture and improve properties like toughness. polymerinnovationblog.comtandfonline.com